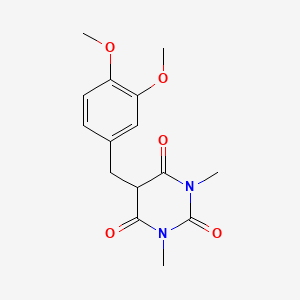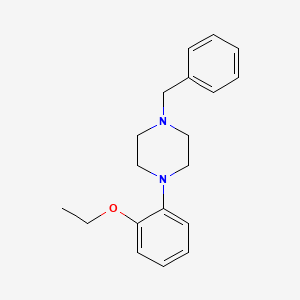
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as EIP or EIP-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIP-1 is a synthetic compound that belongs to the class of thiophene carboxamides. Its chemical structure consists of a thiophene ring, a piperidine ring, and an isopropyl group.
Mécanisme D'action
The exact mechanism of action of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 is not yet fully understood. However, it is believed to act through the modulation of several signaling pathways involved in inflammation and cancer progression. 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and other immune cells. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the growth and migration of cancer cells, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, there are also limitations to the use of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in lab experiments. Its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. One potential area of study is the development of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 derivatives with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. Additionally, further studies are needed to determine the safety and efficacy of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in animal models and clinical trials.
Méthodes De Synthèse
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-isopropyl-4-piperidone to yield the desired product, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1.
Applications De Recherche Scientifique
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been found to modulate the immune response and inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-13-5-6-14(19-13)15(18)16-12-7-9-17(10-8-12)11(2)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXGVQCFYUHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)


![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)
![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)